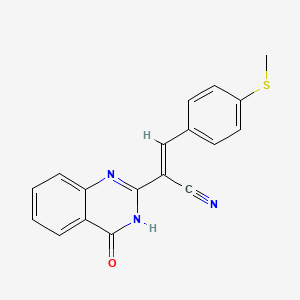
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H13N3OS and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(4-(Methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- A methylthio group attached to a phenyl ring.
- A quinazolinone moiety that is known for various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of quinazolinone possess significant antimicrobial properties. The incorporation of the methylthio group may enhance these effects, potentially through increased lipophilicity or altered interaction with microbial membranes.
Anticancer Properties
Quinazolinone derivatives are frequently investigated for their anticancer potential. The specific compound has been noted for:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- It has been reported to affect the activity of enzymes related to the biosynthesis of nucleotides.
-
Modulation of Gene Expression :
- It may influence the expression of genes associated with cell cycle regulation and apoptosis.
-
Reactive Oxygen Species (ROS) Generation :
- The compound could induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the effects and mechanisms relevant to this compound:
Toxicological Profile
While exploring its biological activities, it is crucial to assess the toxicity associated with this compound:
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-23-14-8-6-12(7-9-14)10-13(11-19)17-20-16-5-3-2-4-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLFMLAPUSKYRV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














